1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C8H10N4S |
|---|---|
Molecular Weight |
194.26 g/mol |
IUPAC Name |
1-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C8H10N4S/c1-6-5-13-8(11-6)4-12-3-7(9)2-10-12/h2-3,5H,4,9H2,1H3 |
InChI Key |
CSNRSUKAHOYYLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine generally involves the coupling of a thiazole derivative bearing a methyl substituent at the 4-position with a pyrazol-4-amine or its precursor. The key step is the formation of a methylene linkage connecting the 2-position of the thiazole ring to the nitrogen of the pyrazole ring.
Typical Reaction Conditions
- Solvents : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve reactants and facilitate nucleophilic substitution reactions.
- Bases : Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) serve as mild bases to deprotonate intermediates and promote coupling.
- Catalysts : Copper(I) bromide (CuBr) or palladium-based catalysts are employed in cross-coupling reactions to enhance regioselectivity and yield.
- Temperature : Reactions are typically conducted at elevated temperatures ranging from 35°C to 60°C to optimize reaction kinetics.
- Reaction Time : Extended reaction times (24 to 48 hours) are often necessary to achieve satisfactory conversion.
Copper-Catalyzed Cross-Coupling
A prominent method involves copper-catalyzed cross-coupling between 4-methylthiazole derivatives and pyrazol-4-amine precursors. For example, 3-(4-iodopyrazol-1-yl) derivatives react with 4-methylthiazole under CuBr catalysis in the presence of Cs2CO3 in DMSO at 35°C for 48 hours. This method yields the target compound after extraction and chromatographic purification, though yields can be moderate (~17–20%) due to regioselectivity challenges and steric hindrance.
Alternative Synthetic Approaches
- Microwave-Assisted Synthesis : To reduce reaction time and improve yields, microwave irradiation has been explored, enabling faster heating and enhanced reaction rates.
- Pd-Catalyzed Coupling : Palladium catalysts have been tested for sterically hindered substrates to improve regioselectivity and overall yield.
- Thiazole Functionalization : Selective functionalization of the thiazole ring at the 2-position with methyl substituents is achieved prior to coupling, often through halogenation or lithiation followed by methylation.
Stepwise Synthesis of Related Pyrazole-Thiazole Compounds
Research on structurally related compounds provides insight into the synthetic methodology applicable to this compound:
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of pyrazole core from substituted acetophenones | Reaction with diethyl oxalate and potassium t-butoxide in THF, 0°C to RT | 62–85% | Provides pyrazole intermediates with various substituents |
| 2 | Reduction of pyrazole-carboxylates to pyrazolyl-methanols | LiAlH4 in THF | High | Prepares alcohol intermediates for further functionalization |
| 3 | Oxidation of pyrazolyl-methanols to pyrazole-carbaldehydes | 2-iodoxybenzoic acid (IBX) in DMSO | Moderate to high | Introduces aldehyde functionality for coupling |
| 4 | Conversion of aldehydes to nitriles or carbothioamides | Reaction with liquid NH3/I2 or H2S in pyridine | Moderate | Enables formation of thiazole ring precursors |
| 5 | Cyclocondensation with substituted phenacyl bromides | Reflux in ethanol | 65–85% | Final ring closure to form pyrazole-thiazole fused systems |
This multi-step synthesis culminates in pyrazole-thiazole compounds analogous to the target molecule, demonstrating the feasibility of constructing the methylene bridge and heterocyclic rings under controlled conditions.
Industrial and Scale-Up Considerations
Industrial synthesis of such heterocyclic compounds often employs continuous flow reactors to enhance reaction control, heat transfer, and scalability. Automated systems allow precise dosing of reagents, temperature regulation, and real-time monitoring to optimize yield and purity. Purification typically involves recrystallization or chromatographic techniques to achieve high-purity products suitable for pharmaceutical or research use.
Challenges and Optimization Strategies
- Regioselectivity : Achieving selective substitution at the 2-position of the thiazole ring while preserving the 4-methyl substituent requires careful choice of catalysts and reaction conditions.
- Yield Improvement : Low yields in initial methods prompt optimization via catalyst screening, solvent selection, and use of microwave-assisted synthesis.
- Purification : The presence of regioisomeric or side products necessitates efficient chromatographic purification protocols.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|---|
| Copper-Catalyzed Cross-Coupling | 4-methylthiazole derivative, pyrazol-4-amine, CuBr, Cs2CO3, DMSO | 35°C, 48 h | Mild conditions, accessible reagents | Moderate yield, regioselectivity issues | 17–20% |
| Pd-Catalyzed Coupling | Pd catalyst, 4-methylthiazole halide, pyrazole derivative | 40–60°C, variable time | Improved regioselectivity | Catalyst cost, optimization needed | Variable |
| Multi-Step Synthesis via Pyrazolyl Methanol Intermediates | LiAlH4, IBX, phenacyl bromides | 0°C to reflux, various solvents | High structural diversity | Multi-step, longer synthesis time | 62–85% per step |
| Microwave-Assisted Synthesis | Similar to above with microwave irradiation | Minutes to hours, elevated temperature | Reduced reaction time, potential yield increase | Requires specialized equipment | Improved vs conventional |
Chemical Reactions Analysis
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole or pyrazole rings, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can exhibit different biological activities .
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that thiazole derivatives exhibit anticonvulsant properties. For instance, compounds similar to 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine have been evaluated for their efficacy in seizure models. In particular, thiazole-linked pyrazoles have shown promising results in electroshock seizure tests, indicating potential therapeutic applications for epilepsy treatment .
Case Study:
A study synthesized various thiazole-integrated compounds and tested them for anticonvulsant activity. The results indicated that certain substitutions on the thiazole ring enhanced the anticonvulsant effects, suggesting a structure-activity relationship (SAR) that could guide future drug development .
| Compound | Median Effective Dose (mg/kg) | Test Type |
|---|---|---|
| Compound A | 24.38 | Electroshock |
| Compound B | 88.23 | Chemo-shock |
Antimicrobial Properties
Thiazole derivatives are known for their antimicrobial activity. The incorporation of the thiazole moiety into pyrazole structures has been shown to enhance antibacterial and antifungal properties. This makes compounds like this compound valuable in developing new antimicrobial agents .
Case Study:
A series of thiazole-containing compounds were evaluated against various bacterial strains, showing significant inhibition zones compared to control groups. This highlights the potential for these compounds in treating infections caused by resistant bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
Agricultural Applications
In agrochemistry, thiazole derivatives are being explored as potential pesticides and herbicides due to their biological activity against pests and weeds. The unique structure of this compound may confer specific herbicidal properties that can be optimized for agricultural use.
Case Study:
Field trials have been conducted with thiazole-based herbicides demonstrating effective weed control while minimizing harm to crops. These findings suggest a pathway for developing environmentally friendly agricultural solutions .
Mechanism of Action
The mechanism of action of 1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous pyrazole derivatives to highlight key differences in substituents, synthetic routes, and physicochemical properties.
Structural Analogues and Their Properties
Pharmacological Implications
- Thiazole vs. Benzyl Substituents : The 4-methylthiazole in the target compound may enhance binding to hydrophobic kinase pockets compared to fluorobenzyl groups (), which prioritize metabolic stability .
- Pyridine vs. Thiazole : Pyridine-containing analogues () exhibit basicity, altering pharmacokinetics (e.g., oral bioavailability) relative to neutral thiazole derivatives .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) enhance aqueous solubility, whereas neutral thiazole derivatives may require formulation aids .
Biological Activity
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-4-amine is a compound of growing interest due to its diverse biological activities. This article synthesizes current research findings, including its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 194.26 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in the development of pharmaceuticals.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported that thiazole-linked compounds displayed potent antibacterial activity, suggesting that the thiazole moiety enhances the compound's efficacy against microbial pathogens .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells. For example, thiazole-integrated pyrazole analogues were evaluated for their cytotoxic effects on different cancer cell lines, revealing IC50 values comparable to standard anticancer drugs like doxorubicin . The structure-activity relationship (SAR) studies highlight that modifications in the thiazole ring significantly influence the cytotoxic activity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Jurkat | 23.30 ± 0.35 | |
| Compound B | HT-29 | <1000 | |
| Compound C | A431 | <1000 |
Anti-inflammatory and Antioxidant Properties
In addition to antimicrobial and antitumor activities, thiazole derivatives have demonstrated anti-inflammatory and antioxidant effects. These properties are crucial for developing treatments for diseases characterized by oxidative stress and inflammation . The presence of electron-donating groups in the structure appears to enhance these activities.
Case Studies
Several case studies highlight the efficacy of this compound:
- Anticancer Efficacy : In a study involving various cancer cell lines, compounds with similar structures showed significant growth inhibition and induced apoptosis through mitochondrial pathways.
- Antimicrobial Testing : A series of synthesized thiazole derivatives were tested against resistant strains of bacteria. Results indicated that certain modifications increased potency significantly compared to existing antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
